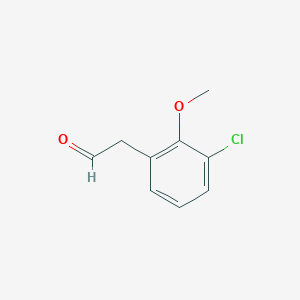
Penicillin X sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,5beta)-6alpha-[[(4-Hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2beta-carboxylic acid sodium salt is a complex organic compound belonging to the penicillin class of antibiotics. This compound is known for its broad-spectrum antibacterial properties and is used in various medical and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5beta)-6alpha-[[(4-Hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2beta-carboxylic acid sodium salt involves multiple steps. The process typically starts with the preparation of the core bicyclic structure, followed by the introduction of the hydroxyphenylacetyl group. The reaction conditions often include the use of specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process is carried out in controlled environments to ensure consistency and quality. Techniques such as crystallization and chromatography are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Employed in studies related to bacterial resistance and the development of new antibiotics.
Medicine: Used in the treatment of bacterial infections due to its broad-spectrum antibacterial activity.
Industry: Utilized in the production of various pharmaceutical formulations and as a reference standard in quality control.
Mecanismo De Acción
The mechanism of action of this compound involves the inhibition of bacterial cell wall synthesis. It targets penicillin-binding proteins (PBPs) in the bacterial cell membrane, leading to the disruption of cell wall formation and ultimately causing cell lysis. This mechanism is similar to other penicillin-class antibiotics, making it effective against a wide range of bacterial pathogens.
Comparación Con Compuestos Similares
Similar Compounds
Penicillin G: Another penicillin-class antibiotic with a similar mechanism of action but different spectrum of activity.
Amoxicillin: A related compound with a broader spectrum of activity and better oral bioavailability.
Ampicillin: Similar to amoxicillin but with different pharmacokinetic properties.
Uniqueness
What sets (2S,5beta)-6alpha-[[(4-Hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2beta-carboxylic acid sodium salt apart is its specific structural features, such as the hydroxyphenylacetyl group, which contributes to its unique antibacterial properties and spectrum of activity.
Propiedades
Fórmula molecular |
C16H17N2NaO5S |
|---|---|
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
sodium;4-[2-[(2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl)amino]-2-oxoethyl]phenolate |
InChI |
InChI=1S/C16H18N2O5S.Na/c1-16(2)12(15(22)23)18-13(21)11(14(18)24-16)17-10(20)7-8-3-5-9(19)6-4-8;/h3-6,11-12,14,19H,7H2,1-2H3,(H,17,20)(H,22,23);/q;+1/p-1 |
Clave InChI |
VLUNNMCSPBQUDX-UHFFFAOYSA-M |
SMILES canónico |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=C(C=C3)[O-])C(=O)O)C.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(((1H-Benzo[d]imidazol-2-yl)methyl)(methyl)amino)acetic acid hydrochloride](/img/structure/B12071003.png)



![(11r,12r)-11,12-Dihydroindeno[1,2,3-cd]pyrene-11,12-diol](/img/structure/B12071043.png)




![1-[(4-Chloro-3-methylphenyl)methyl]-1H-pyrazol-4-ol](/img/structure/B12071058.png)



